6-Bromobenzothiazole
Overview
Description
6-Bromobenzothiazole is a compound that is structurally related to benzothiazoles, a class of heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom on the benzothiazole ring can significantly alter the chemical and physical properties of the molecule and can be utilized in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those with bromine substituents, can be achieved through several methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, a reaction known as the Hugerschoff reaction. A stable, crystalline organic ammonium tribromide, benzyltrimethylammonium tribromide, has been utilized as an alternative electrophilic bromine source, allowing for better control over the stoichiometry and minimizing aromatic bromination caused by excess reagent . Another method includes a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder to synthesize benzo[d]isothiazole . Additionally, regiospecific synthesis techniques have been developed to create substituted 2-arylbenzothiazoles, utilizing a bromine atom ortho to the anilido nitrogen to direct cyclization .
Molecular Structure Analysis
The molecular structure of bromobenzothiazole derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock and density functional theory . Similarly, the crystal structures of substituted amidino-benzothiazoles have been determined, revealing the orientation of the amidino moiety with respect to the benzothiazole ring and the formation of three-dimensional networks through intermolecular hydrogen bonds .
Chemical Reactions Analysis
Bromobenzothiazole derivatives participate in various chemical reactions due to the presence of the bromine atom, which can act as a reactive site for further functionalization. For example, the CuBr2-catalyzed annulation mentioned earlier leads to the formation of benzo[d]isothiazole, which can be further converted into N-aryl indoles via rhodium(III)-catalyzed ortho C-H activation . The reactivity of these compounds can be influenced by the electronic effects of different substituents, as seen in the synthesis of 6-amino-2-phenylbenzothiazole derivatives, where nitro derivatives were reduced to amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzothiazole derivatives are influenced by the pattern of substitution on the benzene ring. For instance, the solubility of halogenated benzotriazoles, which are structurally similar to benzothiazoles, decreases with an increase in the number of bromine atoms, and this is modulated by the pattern of substitution . The physicochemical properties, such as solubility and pKa values, are directly related to the electronic effects of different sites of substitution . Additionally, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have provided insights into its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have also been studied, indicating that the biological activities of the ligand are enhanced upon complexation with metal ions .
Scientific Research Applications
Corrosion Inhibition
- Copper Corrosion Inhibitor : 2-Amino-6-bromobenzothiazole (ABBT), a derivative of 6-BBT, has been identified as an effective inhibitor for copper corrosion in sulfuric acid environments. It acts as a cathodic-type inhibitor and can achieve an inhibition efficiency of up to 94.6% at 1 mM concentration (Chen et al., 2018).
Synthesis and Pharmaceutical Applications
- Synthesis of Benzothiazoles : 6-BBT is utilized in the palladium-catalyzed synthesis of 2-arylbenzothiazoles, which are significant in creating PET probe precursors for imaging Alzheimer's disease (Majo et al., 2003).
- Antitumor Activity : Derivatives of 2-aminothiazole, which can be synthesized from 6-BBT, have shown potential antitumor activities against human lung cancer and glioma cell lines (Li et al., 2016).
- Dopamine Agonists : 2-Aminothiazole moiety, derivable from 6-BBT, has been used to develop dopamine agonists with good oral availability, potentially useful for treating Parkinson's disease (van Vliet et al., 2000).
Synthesis and Material Science Applications
- Fluorophore Design : Halogen-substituted derivatives of 6-BBT, like bromo derivatives, have been investigated for their potential in designing push-pull benzothiazole fluorophores for tuning fluorescence properties (Misawa et al., 2019).
- Catalysis in Organic Synthesis : 6-BBT is used in the copper-catalyzed synthesis of benzimidazoles, benzoxazoles, and their derivatives, showcasing its role in facilitating efficient and general intramolecular cyclization processes (Saha et al., 2009).
Analytical Applications
- Organic Reagent Synthesis : 6-BBT has been used to synthesize 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, an organic reagent with applications in analytical chemistry, particularly in the analysis of metal cations like Cu(II) and Pd(II) (Naser et al., 2012).
Imaging and Sensory Applications
- PET Imaging Precursors : 6-BBT derivatives are employed in the synthesis of precursors for radiolabeled agents used in positron emission tomography (PET) imaging of β-amyloid plaques, relevant to Alzheimer's disease research (Alagille et al., 2005).
- Fluorescent Sensor Development : A “turn-on” fluorescent sensor based on 6-BBT was developed for selective detection of toxic metal ions like Hg(II) and Cu(II), with potential applications in intracellular monitoring and bio-imaging (Rasheed et al., 2019).
Safety And Hazards
Future Directions
Benzothiazoles, including 6-Bromobenzothiazole, continue to be a significant area of research due to their wide range of biological activities and their role in the design of biologically active compounds . The development of synthetic processes for benzothiazoles is one of the most significant challenges facing researchers .
properties
IUPAC Name |
6-bromo-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUISWKEOXIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383563 | |
Record name | 6-Bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromobenzothiazole | |
CAS RN |
53218-26-1 | |
Record name | 6-Bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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